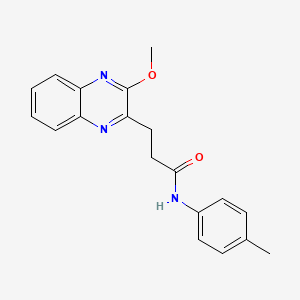
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in several studies.
作用機序
The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile is not fully understood. However, studies have suggested that this compound exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and reducing cell proliferation. It has also been shown to modulate various signaling pathways involved in cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile has several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. This compound has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
One of the advantages of using 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile in lab experiments is its potential to inhibit cancer cell growth. This compound has also been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a versatile compound for various experiments. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for the research on 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile. One of the potential directions is to investigate the compound's potential in the treatment of diabetes and other metabolic disorders. Another direction is to explore the compound's potential in the development of new drugs for the treatment of cancer and other diseases. Furthermore, more studies are needed to understand the compound's mechanism of action and potential toxicity, which will help in the development of safe and effective drugs.
Conclusion:
In conclusion, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile is a promising compound that has shown potential applications in various fields of scientific research. It has been synthesized using different methods and has shown promising results in several studies. This compound has several biochemical and physiological effects and has the potential to be developed into new drugs for the treatment of various diseases. However, more studies are needed to fully understand its mechanism of action and potential toxicity, which will help in the development of safe and effective drugs.
合成法
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile can be synthesized using various methods. One of the commonly used methods is the condensation reaction of 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde and 3-(2-furyl)acrylic acid under basic conditions. The reaction proceeds smoothly in the presence of a base such as triethylamine and yields the desired product in good yield.
科学的研究の応用
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting cancer cell growth. This compound has also been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the development of new drugs.
特性
IUPAC Name |
(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-10-6-14-15(7-11(10)2)19-16(18-14)12(9-17)8-13-4-3-5-20-13/h3-8H,1-2H3,(H,18,19)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWKULWMSLDYRD-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC=CO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315543.png)

![1-[(dimethylamino)sulfonyl]-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5315558.png)
![4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5315566.png)
![N-[1-(3,4-dimethylphenyl)propyl]methanesulfonamide](/img/structure/B5315571.png)
![4-(2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5315589.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315594.png)
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315600.png)
![ethyl 1-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B5315608.png)
![4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5315614.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5315636.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315639.png)